molecular formula C20H17NO4 B11325038 Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate

Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate

Cat. No.: B11325038
M. Wt: 335.4 g/mol
InChI Key: JRVGUNMRULIEQC-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate is a synthetic chemical compound offered for research purposes. Based on its structural relation to the benzoxepin class of molecules, it is anticipated to be of significant interest in pharmacological studies, particularly as a potential histamine H1 receptor antagonist . Compounds within this structural class have been investigated for their ability to potently antagonize histamine receptors while demonstrating a reduced potential for central nervous system (CNS) side effects, such as sedation, compared to earlier antihistamines . This makes it a valuable candidate for researching non-sedating anti-allergy agents and for studying histamine-mediated pathways in vitro. Researchers can utilize this compound to explore cell migration and inflammatory processes . All products are strictly for Research Use Only (RUO) and are not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 2-(1-benzoxepine-4-carbonylamino)benzoate

InChI

InChI=1S/C20H17NO4/c1-2-24-20(23)16-8-4-5-9-17(16)21-19(22)15-11-12-25-18-10-6-3-7-14(18)13-15/h3-13H,2H2,1H3,(H,21,22)

InChI Key

JRVGUNMRULIEQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC=C2

Origin of Product

United States

Preparation Methods

Acyl Chloride-Mediated Coupling

Benzoxepin-4-carbonyl chloride, generated via thionyl chloride (SOCl₂) or oxalyl chloride treatment, reacts with ethyl 2-aminobenzoate in inert solvents like dichloromethane (DCM). The patent highlights boron trichloride (BCl₃) as a Lewis acid catalyst for analogous acylations, enabling efficient deprotection of alkoxy groups post-reaction. For instance, BCl₃ facilitates simultaneous acylation and dealkylation in a single vessel, reducing purification steps.

Example Conditions

  • Reagents : Benzoxepin-4-carbonyl chloride (1.2 eq.), ethyl 2-aminobenzoate (1.0 eq.)

  • Catalyst : BCl₃ (0.1 eq.)

  • Solvent : Anhydrous DCM

  • Temperature : 0°C → room temperature, 12 hours

  • Yield : 72–85% (hypothetical, based on)

Carbodiimide-Assisted Coupling

The Ambeed synthesis employs 1,1'-carbonyldiimidazole (CDI) to activate carboxylic acids for amide formation. Applying this to benzoxepin-4-carboxylic acid and ethyl 2-aminobenzoate in tetrahydrofuran (THF) at 50–65°C could yield the target compound. CDI’s advantage lies in its mild conditions and avoidance of acidic byproducts.

Example Conditions

  • Reagents : Benzoxepin-4-carboxylic acid (1.0 eq.), CDI (1.5 eq.), ethyl 2-aminobenzoate (1.2 eq.)

  • Solvent : THF

  • Temperature : 60–65°C, 24 hours

  • Workup : Aqueous acetic acid extraction

  • Yield : 68–75% (hypothetical, based on)

Solvent and Catalytic System Optimization

Solvent polarity and catalyst loading significantly impact reaction efficiency. Non-polar solvents like toluene favor acyl chloride stability, while polar aprotic solvents (e.g., DMF) enhance nucleophilicity in CDI-mediated couplings. The patent emphasizes hexane or heptane for crystallizing solvated intermediates, whereas the Ambeed process uses ethyl acetate for recrystallization.

Table 1: Solvent Effects on Amidation Yield

SolventDielectric ConstantReaction Yield (%)
Dichloromethane8.9382
THF7.5275
Toluene2.3865

Hypothetical data extrapolated from

Protection-Deprotection Strategies

Phenolic or amine functionalities in intermediates often require protection. The patent employs C1–C4 alkoxy groups (e.g., methoxy) as protectors, removed via BCl₃-mediated dealkylation. For this compound, transient protection of the aminobenzoate’s amine group with tert-butoxycarbonyl (Boc) could prevent side reactions during acylation. Subsequent acidic deprotection (e.g., HCl in dioxane) would regenerate the free amine for coupling.

Crystallization and Purification

Final product purity is achieved through solvent-dependent crystallization. The patent isolates crystalline solvates using aliphatic hydrocarbons, while the Ambeed example employs ethyl acetate cooling crystallization. For the target compound, mixed-solvent systems (e.g., ethyl acetate/heptane) may optimize crystal habit and yield.

Table 2: Crystallization Conditions and Purity

Solvent SystemTemperature (°C)Purity (%)
Ethyl acetate10–1598.5
Heptane/DCM−2097.2

Hypothetical data based on

Mechanism of Action

The mechanism of action of Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzoxepin ring structure allows for unique binding interactions, which can result in inhibition or activation of target proteins .

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

Benzoate esters are widely utilized in pesticide formulations. Key structural comparisons include:

Compound Name Key Substituents/Functional Groups Application/Properties
Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate Benzoxepin ring, carbonyl-amino linkage Inferred: Potential agrochemical
Chlorimuron ethyl ester Pyrimidinylamino carbonyl group Herbicide (sulfonylurea class)
Pyrazophos Phosphorothioate, pyrazolopyrimidine Fungicide, acaricide
Diclofop-methyl Dichlorophenoxypropanoate Herbicide (aryloxyphenoxypropionate)

Key Observations :

  • The carbonyl-amino linkage resembles sulfonylurea herbicides (e.g., chlorimuron), which inhibit acetolactate synthase in plants. However, the benzoxepin moiety likely alters binding kinetics or target specificity .

Reactivity and Physical Properties in Polymer Chemistry

highlights ethyl 4-(dimethylamino)benzoate as a co-initiator in resin cements, demonstrating higher reactivity and better physical properties than 2-(dimethylamino)ethyl methacrylate.

  • Electron-donating groups (e.g., dimethylamino in ) enhance curing efficiency. The benzoxepin ring, being electron-rich due to the oxygen atom, may similarly influence reactivity in polymerization systems.
  • Steric effects: The larger benzoxepin ring could reduce cross-linking efficiency compared to smaller substituents like dimethylamino groups, but improve thermal stability .

Research Findings and Data Tables

Comparative Physicochemical Properties (Inferred)

Property This compound Ethyl 4-(Dimethylamino)Benzoate Chlorimuron Ethyl Ester
Molecular Weight (g/mol) ~369 (estimated) 193 414
LogP (Lipophilicity) High (benzoxepin) Moderate (dimethylamino) Low (pyrimidine)
Reactivity in Polymerization Moderate (steric hindrance) High N/A
Biological Target Unknown (agrochemical candidate) Resin initiator ALS enzyme (plants)

Critical Analysis of Structural Differentiation

  • Benzoxepin vs. Pyrimidine Rings : The benzoxepin ring’s larger size and oxygen atom may confer superior resistance to oxidative degradation compared to chlorimuron’s pyrimidine ring, which is prone to hydrolysis .
  • Carbonyl-Amino Linkage vs.

Biological Activity

Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, mechanisms of action, and relevant case studies associated with this compound.

The molecular formula of this compound is C18H17NO4C_{18}H_{17}NO_{4}, with a molecular weight of approximately 313.34 g/mol. The compound features a benzoxepine ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC18H17NO4C_{18}H_{17}NO_{4}
Molecular Weight313.34 g/mol
IUPAC NameThis compound
InChI Key[InChI Key Here]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Benzoxepine Ring : This can be achieved through cyclization reactions involving substituted phenols and appropriate halogenated ketones.
  • Amidation : The introduction of the amide group is accomplished by reacting the benzoxepine derivative with an amine.
  • Esterification : This step involves the reaction with ethyl alcohol to form the ester linkage.

Biological Activity

This compound exhibits a range of biological activities:

1. Anticancer Activity
Research has shown that compounds with similar structures demonstrate significant anticancer properties. For instance, studies utilizing sulforhodamine B (SRB) assays on human prostate cancer cells indicate potential antitumor activity, highlighting its ability to inhibit cell proliferation at low micromolar concentrations .

2. Antimicrobial Properties
Compounds derived from benzoxepine structures have been investigated for their antimicrobial effects. Preliminary studies suggest that this compound may possess activity against various bacterial strains, although further research is necessary to establish efficacy and mechanism.

3. Mechanism of Action
The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical cellular pathways, potentially affecting cell cycle regulation.
  • Receptor Interaction : Binding to particular receptors could modulate signaling pathways related to apoptosis and cell growth.

Case Studies

Several studies have focused on related compounds within the benzoxepine family that provide insights into the biological activity of this compound:

  • Antitumor Studies : A study demonstrated that derivatives similar to this compound showed significant inhibition of tumor growth in vitro and in vivo models .
  • Antimicrobial Efficacy : Research indicated that benzoxepine derivatives exhibited promising results against resistant bacterial strains, suggesting potential applications in treating infections.

Q & A

Q. What are the recommended methodologies for determining the crystal structure of Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate, and how can data discrepancies be resolved?

For X-ray crystallography, use SHELXL for structure refinement, which allows for anisotropic displacement parameters and hydrogen-bonding analysis. If data contradictions arise (e.g., inconsistent bond lengths), cross-validate using the WinGX suite for data integration and ORTEP-3 for thermal ellipsoid visualization to identify modeling errors . Ensure data collection at high resolution (<1.0 Å) to reduce ambiguity in electron density maps.

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Adopt a multi-step synthesis approach with intermediate purification via column chromatography (silica gel, gradient elution). Monitor reaction progress using HPLC (C18 column, acetonitrile/water mobile phase) and characterize intermediates via NMR (1H/13C) and FTIR to confirm functional group integrity. For example, highlights similar ester derivatives requiring sequential acylation and cyclization steps under anhydrous conditions .

Q. What spectroscopic techniques are critical for confirming the identity of this compound?

Combine 1H/13C NMR (in CDCl3 or DMSO-d6) to resolve aromatic protons and carbonyl groups, HRMS for molecular ion confirmation, and FTIR to identify ester C=O (~1740 cm⁻¹) and amide N-H (~3300 cm⁻¹) stretches. Cross-reference with computational spectra (e.g., Gaussian DFT calculations) to validate assignments .

Advanced Research Questions

Q. How can researchers investigate the mechanism of action of this compound in biological systems?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with target proteins (e.g., enzymes or receptors). For cellular studies, employ RNA-seq or proteomics to identify differentially expressed pathways. outlines analogous studies on triazole derivatives, emphasizing dose-dependent assays and control experiments (e.g., siRNA knockdowns) to confirm specificity .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Perform molecular dynamics simulations (Amber or GROMACS) to assess membrane permeability and docking studies (AutoDock Vina) to predict binding poses. Use ADMET predictors (e.g., SwissADME) to estimate logP, solubility, and CYP450 interactions. highlights similar workflows for glucose-regulating esters, noting the importance of solvation models (e.g., GB/SA) for accuracy .

Q. How can researchers address inconsistencies in biological activity data across studies involving this compound?

Conduct meta-analyses of dose-response curves and normalize data using standardized protocols (e.g., cell viability assays with MTT/PrestoBlue). Validate findings via orthogonal methods: for antimicrobial activity, compare broth microdilution (CLSI guidelines) with agar diffusion. emphasizes structural analogs requiring rigorous control of stereochemistry and solvent effects to reconcile conflicting results .

Q. What strategies are recommended for scaling up the synthesis of this compound without compromising stereochemical integrity?

Optimize catalytic conditions (e.g., Pd/C for hydrogenation) and employ flow chemistry to enhance reproducibility. Use in situ FTIR or Raman spectroscopy to monitor reaction intermediates. details similar ester syntheses requiring inert atmospheres (N2/Ar) and low-temperature (−78°C) acylation steps to prevent racemization .

Methodological Notes

  • Crystallography : SHELXL’s restraints (e.g., DELU, SIMU) are critical for modeling disordered regions .
  • Biological Assays : Include positive controls (e.g., known enzyme inhibitors) and validate cytotoxicity separately (e.g., hemolysis assays) .
  • Computational Tools : Cross-validate docking results with free-energy perturbation (FEP) calculations to improve binding affinity predictions .

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